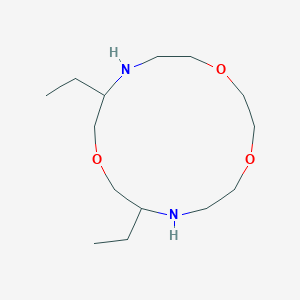![molecular formula C32H56N6O2S4 B14396440 N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide CAS No. 87202-71-9](/img/structure/B14396440.png)
N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is a complex organic compound characterized by its unique structure, which includes a dodecane backbone linked to thiadiazole rings and octanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole rings, which are then linked to the dodecane backbone. The final step involves the attachment of the octanamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atoms in the thiadiazole rings.
Reduction: This reaction can affect the amide groups, potentially leading to the formation of amines.
Substitution: This reaction can occur at the thiadiazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can yield a variety of derivatives with different functional groups attached to the thiadiazole rings.
科学的研究の応用
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide exerts its effects involves interactions with specific molecular targets. The thiadiazole rings can interact with various enzymes and receptors, potentially modulating their activity. The dodecane backbone provides structural stability, while the octanamide groups can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- N,N’-[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)diacrylamide
- N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide
Uniqueness
N,N’-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide is unique due to its combination of a long dodecane backbone with thiadiazole rings and octanamide groups. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets further enhances its versatility compared to similar compounds.
特性
CAS番号 |
87202-71-9 |
|---|---|
分子式 |
C32H56N6O2S4 |
分子量 |
685.1 g/mol |
IUPAC名 |
N-[5-[12-[[5-(octanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-yl]octanamide |
InChI |
InChI=1S/C32H56N6O2S4/c1-3-5-7-15-19-23-27(39)33-29-35-37-31(43-29)41-25-21-17-13-11-9-10-12-14-18-22-26-42-32-38-36-30(44-32)34-28(40)24-20-16-8-6-4-2/h3-26H2,1-2H3,(H,33,35,39)(H,34,36,40) |
InChIキー |
CCWBBVRSPAHVSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=NN=C(S1)SCCCCCCCCCCCCSC2=NN=C(S2)NC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
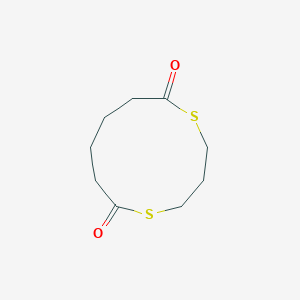
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
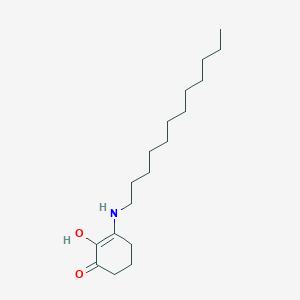
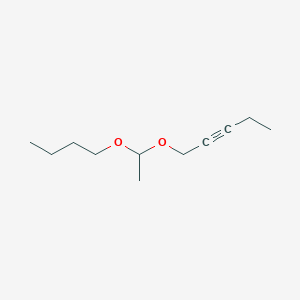
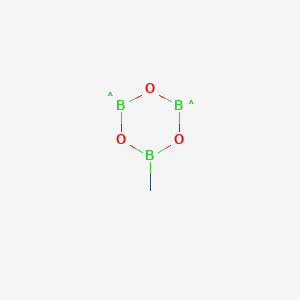
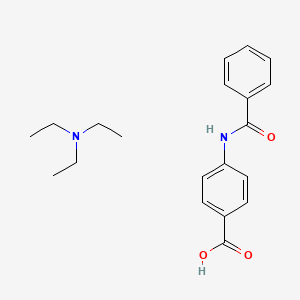

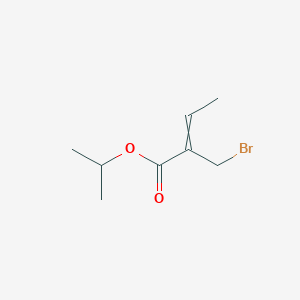
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
